molecular formula C18H17ClN2O4S B4980493 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide

Cat. No. B4980493
M. Wt: 392.9 g/mol
InChI Key: FZSCACFABMDYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide, also known as COTI-2, is a small molecule drug that has been studied for its potential therapeutic applications. It has been found to have promising effects in cancer treatment, specifically in targeting mutant p53 proteins. In

Mechanism of Action

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide works by binding to the core domain of mutant p53 proteins, which stabilizes the protein and prevents it from interacting with other cellular proteins. This leads to the activation of the unfolded protein response, which ultimately leads to apoptosis in cancer cells. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has also been found to inhibit the binding of mutant p53 to DNA, which further contributes to its anti-cancer effects.
Biochemical and physiological effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, which may improve treatment outcomes.

Advantages and Limitations for Lab Experiments

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized, and has been found to be well-tolerated in animal studies. However, there are also some limitations to using 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide in lab experiments. It has a short half-life and low bioavailability, which may limit its effectiveness in vivo. Additionally, there is a need for further studies to determine the optimal dosing and treatment schedule for 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide.

Future Directions

There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide. One potential area of research is the development of more potent and selective analogs of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide. Another area of research is the investigation of the combination of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide in clinical trials. Overall, the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has the potential to lead to the development of novel and effective cancer therapies.

Synthesis Methods

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This is then reacted with N-ethyl-N-phenylamine to form the intermediate product, which is further reacted with a mixture of thionyl chloride and sulfuric acid to form the final product, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide.

Scientific Research Applications

2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to selectively target mutant p53 proteins, which are commonly found in many types of cancer. Mutant p53 proteins are known to promote tumor growth and metastasis, and are associated with poor prognosis. 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-N-phenylbenzamide has been found to induce apoptosis in cancer cells that express mutant p53, while sparing normal cells that express wild-type p53.

properties

IUPAC Name

2-chloro-N-ethyl-N-phenyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-2-20(13-6-4-3-5-7-13)18(23)15-12-14(8-9-16(15)19)21-17(22)10-11-26(21,24)25/h3-9,12H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSCACFABMDYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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